Phe-Arg-Arg-Gly

Cathepsin B Enzyme kinetics Drug delivery linker

Phe-Arg-Arg-Gly (FRRG) delivers superior cathepsin B-mediated drug release. Engineered for rapid, pH-dependent cleavage, it ensures precise intracellular payload release in prodrugs and ADCs. Proven in FRRG-DOX nanoparticles achieving 50% complete tumor regression with anti-PD-L1. Choose FRRG for high-specificity, carrier-free nanoparticle assembly and validated in vivo performance—ideal for chemoimmunotherapy agents.

Molecular Formula C23H38N10O5
Molecular Weight 534.6 g/mol
Cat. No. B12409857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhe-Arg-Arg-Gly
Molecular FormulaC23H38N10O5
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N
InChIInChI=1S/C23H38N10O5/c24-15(12-14-6-2-1-3-7-14)19(36)32-17(9-5-11-30-23(27)28)21(38)33-16(8-4-10-29-22(25)26)20(37)31-13-18(34)35/h1-3,6-7,15-17H,4-5,8-13,24H2,(H,31,37)(H,32,36)(H,33,38)(H,34,35)(H4,25,26,29)(H4,27,28,30)/t15-,16-,17-/m0/s1
InChIKeyRNZLMFKPAJWWPY-ULQDDVLXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phe-Arg-Arg-Gly Procurement Guide: Baseline Characteristics and Primary Indication for Cathepsin B-Responsive Drug Delivery


Phe-Arg-Arg-Gly (FRRG; CAS: 642080-61-3; MW: 534.61; C23H38N10O5) is a synthetic tetrapeptide composed of phenylalanine, two arginine residues, and glycine [1]. It functions as a highly specific substrate for the endosomal/lysosomal cysteine protease cathepsin B [2]. The peptide is cleaved at the amide bond C-terminal to the third arginine residue, a feature that underpins its primary application as a cathepsin B-activatable linker in prodrug and nanoparticle formulations [3]. FRRG is used almost exclusively in a conjugated form—most commonly as an amide-linked prodrug with doxorubicin (FRRG-DOX) or other therapeutic payloads—to achieve conditional, enzyme-triggered drug release in cathepsin B-overexpressing tissues, such as malignant tumors [4].

Why Generic Cathepsin B-Cleavable Peptides Cannot Substitute for Phe-Arg-Arg-Gly in Targeted Prodrug Design


Substitution of Phe-Arg-Arg-Gly with other cathepsin B-cleavable sequences—such as GFLG, FRRL, or simple polyglycine linkers—is not straightforward due to FRRG's distinct cleavage kinetics, assembly properties, and in vivo performance. Direct comparative studies reveal that the FRRG sequence exhibits one of the fastest cleavage rates by human cathepsin B [1]. When conjugated to doxorubicin, FRRG-derived prodrug nanoparticles (FRRG-DOX) display different physicochemical stability, tumor accumulation, and antitumor efficacy compared to analogs like FRRL-DOX [2]. The precise amino acid composition influences self-assembly into stable, carrier-free nanoparticles [3], and the highly efficient, pH-dependent cleavage profile [1] ensures that in-class substitutions without empirical validation carry a high risk of altering pharmacokinetics, reducing tumor specificity, or diminishing therapeutic efficacy.

Quantitative Differentiation of Phe-Arg-Arg-Gly: Head-to-Head Data for Informed Scientific Procurement


Comparative Cleavage Kinetics: FRRG vs. FKFL vs. GFLG vs. Polyglycine

In a controlled FRET-based assay comparing six peptide sequences, the FRRG (Phe-Arg-Arg-Gly) cleavage site demonstrated one of the fastest hydrolysis rates by human cathepsin B, comparable to the FKFL sequence. Both FRRG and FKFL were identified as 'most suitable' for drug delivery applications, with cleavage kinetics significantly exceeding those of commonly used linkers like polyglycine and polyglycine-serine [1]. The study also confirmed that FRRG cleavage is much more efficient under the mildly acidic conditions of endosomes (pH ~5.0-6.0) than at neutral extracellular pH (7.4) [1].

Cathepsin B Enzyme kinetics Drug delivery linker

Prodrug Nanoparticle Stability: FRRG-DOX vs. FRRL-DOX

A direct comparative study synthesized five cathepsin B-cleavable DOX prodrugs and evaluated their self-assembled nanoparticle characteristics. While the FRRG-DOX (Phe-Arg-Arg-Gly-DOX) prodrug formed nanoparticles, the FRRL-DOX (Phe-Arg-Arg-Leu-DOX) conjugate demonstrated superior colloidal stability. The FRRL-DOX nanoparticles maintained a stable size of 167.5 ± 12.4 nm in saline media for 3 days [1]. This head-to-head comparison demonstrates that the C-terminal glycine of FRRG, compared to the leucine in FRRL, directly influences the amphiphilicity and flexibility of the resulting prodrug conjugate, leading to measurable differences in nanoparticle stability and, consequently, in vivo tumor accumulation (FRRL-DOX showed 2.3-16.3-fold greater tumor-specific accumulation than other prodrugs, including FRRG-DOX) [1].

Prodrug nanoparticles Self-assembly stability Cathepsin B-cleavable

In Vivo Antitumor Efficacy of FRRG-DOX Prodrug Nanoparticles vs. Free DOX

In a colon carcinoma (HT-29) tumor-bearing mouse model, the combination of FRRG-DOX prodrug nanoparticles (CAP-NPs) with anti-PD-L1 immune checkpoint blockade achieved a complete tumor regression rate of 50% (i.e., 50% of treated mice exhibited complete tumor elimination) [1]. This outcome was superior to the combination of free doxorubicin with anti-PD-L1, which did not achieve this level of complete regression [1]. Furthermore, the CAP-NPs treatment alone induced immunogenic cell death (ICD) specifically in cathepsin B-overexpressing cancer cells, a mechanism not observed with free DOX [1].

Cancer immunotherapy Prodrug nanoparticles Complete tumor regression

Reduced Systemic Toxicity of FRRG-DOX Nanoparticles vs. Free DOX

In the same HT-29 tumor model, the FRRG-DOX prodrug nanoparticles (CAP-NPs) exhibited a significantly improved safety profile. The study reported that 'DOX-related side effects were greatly reduced' during treatment with CAP-NPs, and importantly, 'cytotoxicity against immune cells infiltrated into tumor microenvironment was significantly reduced compared to free DOX' [1]. This differential toxicity profile is attributed to the cathepsin B-dependent activation mechanism: the prodrug remains inactive in normal tissues and immune cells where cathepsin B expression is low, while free DOX exerts non-specific cytotoxicity [2].

Drug safety Chemotherapy toxicity Prodrug design

Carrier-Free Nanoparticle Formation: FRRG-DOX vs. Conventional Nanocarriers

FRRG-DOX conjugates demonstrate a unique capability to self-assemble into stable, carrier-free nanoparticles with an average diameter of 213 nm in aqueous conditions [1]. This property distinguishes FRRG-DOX from traditional nanoparticle formulations that require additional carrier materials (e.g., polymers, lipids). The carrier-free approach addresses key limitations of conventional nanomedicine, including 'lower targeting efficiency, toxicity of nanoparticles themselves, and difficulty in mass production' [1]. Importantly, this self-assembly property is sequence-dependent and not universal among cathepsin B-cleavable peptide-DOX conjugates [2].

Nanomedicine Carrier-free nanoparticles Drug delivery

pH-Dependent Cleavage Specificity of FRRG vs. Non-Cathepsin B Sequences

The cleavage of FRRG by cathepsin B is highly pH-dependent. The sequence is 'much more efficiently cleaved under slightly acidic conditions of endosomes than at neutral extracellular pH' [1]. While specific kcat/Km values for FRRG are not provided in the primary comparative kinetic study, this pH-dependence is a critical functional attribute that distinguishes FRRG from non-specific linkers. The acidic endosomal pH (5.0-6.0) matches the optimal activity of cathepsin B, ensuring that drug release is spatially confined to intracellular compartments after endocytosis, whereas at the physiological extracellular pH of 7.4, cleavage is minimal, reducing systemic drug release [2].

Enzyme specificity pH-sensitive linkers Drug release

Optimal Research and Industrial Applications for Phe-Arg-Arg-Gly Based on Quantitative Differentiation Evidence


Construction of Cathepsin B-Activatable Doxorubicin Prodrug Nanoparticles for Cancer Immunotherapy

Based on the evidence of FRRG-DOX nanoparticles achieving 50% complete tumor regression when combined with anti-PD-L1 [1], and their ability to induce immunogenic cell death specifically in cathepsin B-overexpressing cancer cells [1], the FRRG peptide is optimally suited for developing next-generation chemoimmunotherapy agents. This application leverages FRRG's rapid, pH-dependent cleavage kinetics [2] and the self-assembling, carrier-free nanoparticle properties of FRRG-DOX conjugates [3].

Development of Carrier-Free Prodrug Nanoparticles for Targeted Cancer Chemotherapy

FRRG is highly applicable for creating carrier-free prodrug nanoparticles, as demonstrated by the stable 213 nm particles formed by FRRG-DOX in aqueous conditions [3]. This approach directly addresses the manufacturing and toxicity challenges associated with traditional nanocarriers [3]. The strong cathepsin B specificity and rapid cleavage kinetics of FRRG [2] ensure that the cytotoxic payload is preferentially released in cathepsin B-overexpressing tumor cells, minimizing toxicity in normal tissues [3].

Design of Enzyme-Responsive Linkers for Antibody-Drug Conjugates (ADCs) Targeting Cathepsin B-Positive Cancers

The demonstrated high cleavage efficiency and cathepsin B specificity of the FRRG sequence [2] make it a strong candidate for use as a cleavable linker in ADC platforms. The peptide's ability to remain stable at neutral pH while being rapidly hydrolyzed in acidic endosomal compartments [2] aligns with the intracellular trafficking and payload release requirements of effective ADCs. This application is supported by comparative kinetic data showing FRRG's superior performance over common polyglycine linkers [2].

Repurposing of Existing Drugs via Supramolecular Nanoassembly for Cathepsin B-Associated Diseases

The successful use of an FRRG-modified mesalamine prodrug for treating drug-induced acute liver failure in a mouse model [4] validates the broader utility of FRRG beyond oncology. The strategy of conjugating FRRG to a clinically approved drug enables its repurposing for diseases where cathepsin B is pathologically upregulated, such as inflammatory conditions [4]. The supramolecular nanoassembly approach ensures high drug loading and reduces carrier-associated toxicity, a key advantage supported by the FRRG-DOX studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phe-Arg-Arg-Gly

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.